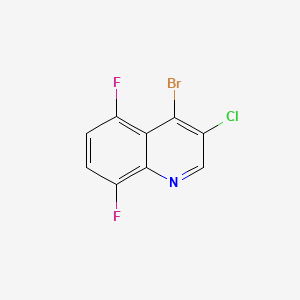

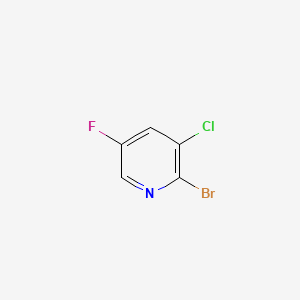

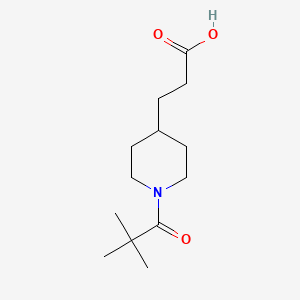

![molecular formula C15H9F3O4 B572051 3-(Benzo[d][1,3]dioxol-5-yl)-5-(trifluoromethyl)benzoic acid CAS No. 1261931-67-2](/img/structure/B572051.png)

3-(Benzo[d][1,3]dioxol-5-yl)-5-(trifluoromethyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Benzo[d][1,3]dioxol-5-yl)-5-(trifluoromethyl)benzoic acid (BTFDA) is a synthetic organic compound belonging to the class of benzoic acid derivatives. It is a colorless solid that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). BTFDA is a versatile compound that is used in a variety of scientific research applications, such as drug development, materials science, and analytical chemistry. In addition, BTFDA has been found to have biochemical and physiological effects on living systems.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Benzoic acid derivatives, including those structurally related to the specified compound, have been explored for their pharmacological potential. For instance, some derivatives have shown promise in enzyme-inducing activities relevant to hepatic metabolism, hinting at potential applications in liver health and disease treatment (Arzamastsev, Luttseva, & Sadchikova, 2001). Furthermore, certain benzothiazepine derivatives, related by the presence of benzene rings and nitrogen-sulfur heterocycles, have exhibited a range of biological activities such as coronary vasodilatory, tranquilizer, and antidepressant effects (Dighe et al., 2015).

Chemical Synthesis and Stability

- Research into the synthesis and stability of closely related compounds, such as nitisinone (a triketone herbicide turned medical treatment), provides insights into the chemical properties and potential applications of similar chemical structures. Studies on nitisinone's degradation and stability under various conditions contribute to a broader understanding of the chemical behavior of related compounds (Barchańska et al., 2019).

Antioxidant and Antimicrobial Properties

- The antioxidant and antimicrobial properties of natural carboxylic acids, including benzoic acid and its derivatives, have been extensively reviewed. Such compounds have demonstrated significant biological activity, influenced by their structure, suggesting potential applications in food preservation and pharmaceuticals (Godlewska-Żyłkiewicz et al., 2020).

Toxicological Profile

- The toxicological profile and maximum permissible concentrations (MPCs) of benzoic acid and sodium benzoate in water have been reviewed to ensure safety standards are based on modern data. This research is crucial for assessing the environmental and health impacts of widespread compounds and their derivatives in the environment (Zholdakova et al., 2021).

Wirkmechanismus

Target of Action

The primary target of 3-(3,4-Methylenedioxyphenyl)-5-trifluoromethylbenzoic acid is the TSPO-mediated mitophagy signalling pathway . This pathway plays a crucial role in the regulation of mitochondrial quality and function, which is essential for cellular health.

Mode of Action

The compound interacts with its target by modulating the TSPO-mediated mitophagy signalling pathway . This modulation results in the removal of damaged mitochondria, thereby maintaining the integrity of the mitochondrial network and ensuring efficient cellular energy production.

Biochemical Pathways

The affected pathway is the mitophagy signalling pathway This pathway is responsible for the selective degradation of mitochondria by autophagy, which often occurs in response to cellular stress

Result of Action

The molecular and cellular effects of the compound’s action include the amelioration of changes in mitophagy-related proteins induced by stress exposures and the restoration of retrograde axonal transport and neurotransmitter release . These effects suggest a potential antidepressant effect of the compound .

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O4/c16-15(17,18)11-4-9(3-10(5-11)14(19)20)8-1-2-12-13(6-8)22-7-21-12/h1-6H,7H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTWZWRWUYKZEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20689937 |

Source

|

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261931-67-2 |

Source

|

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

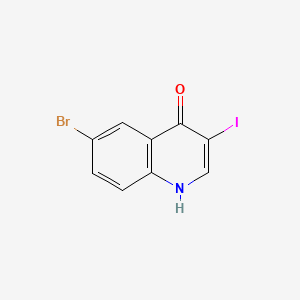

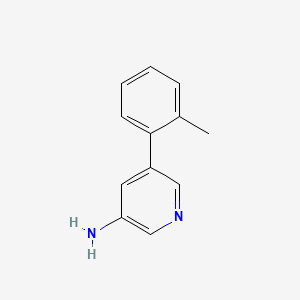

![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B571974.png)

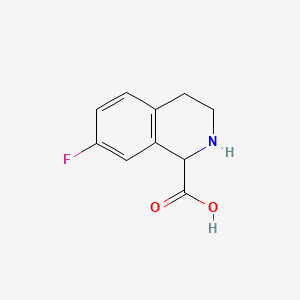

![[(3S)-3-fluorooxolan-3-yl]methanol](/img/structure/B571984.png)

![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B571985.png)